4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide is a sophisticated compound of considerable interest in various scientific and industrial fields. Characterized by its intricate structure, it is commonly employed in advanced research and specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide generally involves multi-step organic reactions. Initial steps may include the formation of core structures such as piperidines and pyridines, followed by introducing the sulfonamide group. Reaction conditions typically require controlled temperatures, precise pH levels, and the use of organic solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale production, automated synthesis using continuous flow reactors is often utilized. This method ensures consistency and scalability, reducing the time and costs associated with batch processing. Industrial methods also incorporate stringent purification processes, including crystallization and chromatography, to achieve the desired compound specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states under the influence of strong oxidizing agents.
Reduction: Conversion to more reduced states using reducing agents.
Substitution: Replacement of functional groups in the compound, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of catalysts to facilitate substitution reactions. Conditions vary significantly depending on the specific reaction but generally involve controlled temperature and pressure settings.
Major Products
Reactions involving this compound can lead to derivatives with modified pharmacological or industrial properties. The major products depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide is extensively studied in fields such as:
Chemistry: As a building block for synthesizing novel compounds with desired properties.
Biology: Investigated for its potential biochemical interactions and effects on various biological systems.
Medicine: Explored for its therapeutic potential, particularly in the treatment of specific diseases or conditions.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, leading to changes in cellular processes and, consequently, physiological outcomes. Understanding the precise mechanism requires detailed studies involving molecular biology, chemistry, and pharmacology.
Comparison with Similar Compounds
Compared to similar compounds, 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide stands out due to its unique structural features and functional properties. Other compounds in the same class, such as those with slight variations in the chloro or trifluoromethyl groups, exhibit different reactivity and biological effects. Examples include compounds with different substituents on the pyridine or piperidine rings, which can significantly alter their chemical behavior and application potential.
Properties
IUPAC Name |
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O2S/c18-12-3-5-14(6-4-12)28(26,27)24-13-2-1-7-25(10-13)16-15(19)8-11(9-23-16)17(20,21)22/h3-6,8-9,13,24H,1-2,7,10H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXCSXXJMBQTI-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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